molecular formula C14H13NO3 B11808301 (3,5-Dimethoxyphenyl)(pyridin-3-yl)methanone

(3,5-Dimethoxyphenyl)(pyridin-3-yl)methanone

Katalognummer: B11808301
Molekulargewicht: 243.26 g/mol
InChI-Schlüssel: IGPNUOHTXCWOJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3,5-Dimethoxyphenyl)(pyridin-3-yl)methanone is an organic compound that features a methanone group bonded to both a 3,5-dimethoxyphenyl ring and a pyridin-3-yl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethoxyphenyl)(pyridin-3-yl)methanone typically involves the reaction of 3,5-dimethoxybenzaldehyde with pyridine-3-carboxylic acid under specific conditions. One common method involves the use of a base such as sodium hydroxide in an ethanol solution to facilitate the condensation reaction . The reaction mixture is then heated under reflux to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

(3,5-Dimethoxyphenyl)(pyridin-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The methanone group can be oxidized to form carboxylic acids under strong oxidizing conditions.

    Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(3,5-Dimethoxyphenyl)(pyridin-3-yl)methanone has several scientific research applications:

Wirkmechanismus

The mechanism of action of (3,5-Dimethoxyphenyl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it can inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3,5-Dimethoxyphenyl)(pyridin-3-yl)methanone is unique due to the presence of both methoxy groups on the phenyl ring and the pyridin-3-yl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C14H13NO3

Molekulargewicht

243.26 g/mol

IUPAC-Name

(3,5-dimethoxyphenyl)-pyridin-3-ylmethanone

InChI

InChI=1S/C14H13NO3/c1-17-12-6-11(7-13(8-12)18-2)14(16)10-4-3-5-15-9-10/h3-9H,1-2H3

InChI-Schlüssel

IGPNUOHTXCWOJP-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1)C(=O)C2=CN=CC=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.